3-(Benzylamino)propanenitrile

Description

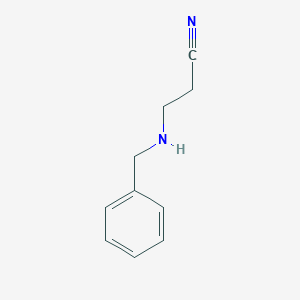

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTGBAURSCEGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220889 | |

| Record name | 3-(Benzylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-03-6 | |

| Record name | 3-[(Phenylmethyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzylamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzylamino)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-(Benzylamino)propanenitrile. The information is intended to serve as a technical resource for professionals in research and development.

Core Chemical Properties

This compound, also known as β-(Benzylamino)propionitrile, is a chemical compound that serves as a versatile intermediate in organic synthesis.[1] Its structure incorporates a benzylamine group and a nitrile functional group, making it a useful building block for more complex molecules.

General and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 706-03-6[1][2][3][4] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₁₀H₁₂N₂[1][3][4] |

| Molecular Weight | 160.22 g/mol [1][2][3][4] |

| EC Number | 211-890-7[2][4] |

| MDL Number | MFCD00001955[1][2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

|---|---|

| Appearance | Clear Colorless Liquid[1] |

| Melting Point | 70 °C[1][3] |

| Boiling Point | 276.13°C (rough estimate)[1]; 301.4°C at 760 mmHg[3] |

| Density | 1.024 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.5308[1][2][3] |

| Flash Point | >110 °C (>230 °F)[1][3][5] |

| Solubility | Soluble in DMSO[1] |

| Vapor Density | 5.52[5] |

Synthesis and Reactivity

This compound is a key starting reagent for the synthesis of various organic compounds, including chiral building blocks for biologically active molecules.[1][2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzylamine with acrylonitrile.

Caption: General synthesis workflow for this compound.

Reactivity: Aza-Type Michael Reaction

This compound readily participates in aza-type Michael reactions. For instance, it reacts with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions.[1][2] This reactivity makes it a valuable precursor for creating more complex nitrogen-containing heterocyclic compounds.[2]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting.

Protocol 1: General Synthesis of N-Substituted Aminonitriles

This protocol outlines a general procedure for the synthesis of derivatives from this compound, which can be adapted from similar syntheses.[6]

-

Preparation: To a solution of sodium hydride (1.2 mmol) in dry N,N-dimethylformamide (DMF, 4 mL) at 0 °C, add this compound (0.88 mmol) in 2 mL of dry DMF.

-

Stirring: Allow the mixture to stir at 25 °C for 30 minutes.

-

Addition: Cool the reaction mixture back to 0 °C and slowly add a bromine-containing compound (e.g., an alkyl or aryl bromide) (0.97 mmol).

-

Reaction: Continue stirring the mixture for 16 hours at 25 °C.

-

Quenching and Extraction: Quench the reaction with ice water and extract the product with ethyl acetate (3 x 30 mL).

-

Concentration: Concentrate the combined organic layers to yield the crude product, which can be used in subsequent steps without further purification.[6]

Caption: Experimental workflow for the synthesis of N-substituted derivatives.

Spectroscopic Data

Spectroscopic analysis is critical for the characterization and purity assessment of this compound.

Table 3: Available Spectroscopic Data

| Technique | Platform/Reference |

|---|---|

| ¹H NMR | Available from Guidechem, SpectraBase[3][7] |

| ¹³C NMR | Available from ChemicalBook, Guidechem[3][8] |

| IR Spectroscopy | Available from Guidechem, NIST WebBook, SpectraBase[3][9][10] |

| Mass Spectrometry | Available from Guidechem[3] |

| Raman Spectroscopy | Available from PubChem[4] |

Safety and Handling

Proper handling of this compound is imperative due to its potential hazards.

Table 4: GHS Hazard Information

| Hazard Class | GHS Code(s) | Description |

|---|---|---|

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] |

| Skin Irritation | H315 | Causes skin irritation.[2][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][4] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[2][4] |

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including eye shields, face shields, gloves, and a suitable respirator (type ABEK (EN14387) filter), should be used.[2]

Storage: Store in a dark, dry place in a sealed container at room temperature.[11] It is classified under Storage Class 10 for combustible liquids.[2]

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[5]

-

Skin: Wash off immediately with soap and plenty of water.[5]

-

Inhalation: Move the victim to fresh air.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water.[5]

In all cases of exposure, seek medical attention if you feel unwell.[5]

References

- 1. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 2. 3-(ベンジルアミノ)プロピオニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3-(BENZYLAMINO)PROPIONITRILE(706-03-6) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]

- 11. 706-03-6|this compound|BLD Pharm [bldpharm.com]

3-(Benzylamino)propanenitrile molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physical properties of 3-(Benzylamino)propanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a compilation of quantitative data, a detailed experimental protocol for its synthesis, and visualizations of its molecular structure and a general experimental workflow.

Molecular Structure and Formula

This compound is a chemical compound with the molecular formula C10H12N2.[1] Its linear formula is C6H5CH2NHCH2CH2CN. The molecule features a benzyl group attached to a secondary amine, which is in turn connected to a propanenitrile moiety.

Molecular Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 706-03-6

-

Molecular Weight: 160.22 g/mol

-

SMILES String: N#CCCNCc1ccccc1

-

InChI Key: MWTGBAURSCEGSL-UHFFFAOYSA-N

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C10H12N2 | [1] |

| Molecular Weight | 160.22 g/mol | |

| Density | 1.024 g/mL at 25 °C | [1] |

| Boiling Point | 301.4 °C at 760 mmHg | [3] |

| Melting Point | 70 °C | [3][1] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Refractive Index | n20/D 1.5308 | |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [3] |

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the Michael addition of benzylamine to acrylonitrile.[1] A generalized procedure is described below, based on similar amine addition reactions.[4][5]

Materials:

-

Benzylamine

-

Acrylonitrile

-

Yttrium Nitrate (catalyst)

-

Methanol (solvent)

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under atmospheric conditions, a mixture of benzylamine (1.0 equivalent) and acrylonitrile (2.0 equivalents) is prepared in methanol.

-

A catalytic amount (e.g., 10 mol%) of Yttrium Nitrate is added to the mixture.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 72 hours), with the progress monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL).[5]

-

The combined organic layers are dried over anhydrous Na2SO4.[5]

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., 5% ethyl acetate in petroleum ether) to yield the pure 3-(phenylamino)propanenitrile.[5]

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the types of carbon atoms present in the molecule.[6][7]

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its synthesis and characterization.

Caption: Molecular structure of this compound.

Caption: General workflow for synthesis and characterization.

References

- 1. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 2. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 3-(BENZYLAMINO)PROPIONITRILE(706-03-6) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Physical and Chemical Properties of 3-(Benzylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 3-(Benzylamino)propanenitrile (CAS No: 706-03-6). It is intended to serve as a technical resource, consolidating available data on its physical characteristics, experimental determination protocols, and synthetic pathways. This guide also explores the potential, though currently undocumented, biological relevance of this compound by examining the roles of its constituent functional groups in medicinal chemistry.

Core Physical and Chemical Properties

This compound is an organic compound featuring a secondary amine, a nitrile functional group, and a benzyl substituent. These structural features dictate its physical and chemical behavior.

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported physical state at room temperature. While some sources list a melting point of 70 °C, others describe it as a clear, colorless liquid, which would imply a melting point below room temperature.[1][2] This could be due to variations in sample purity or the possibility of the compound existing as a supercooled liquid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂ | [1][2] |

| Molecular Weight | 160.22 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.024 g/mL at 25 °C | [2] |

| Boiling Point | 301.4 °C at 760 mmHg | [1] |

| Melting Point | 70 °C (conflicting data) | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.5308 | [1] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [1] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are crucial for verifying data and ensuring consistency in research.

Protocol for Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds. Given the conflicting data, this protocol would be used to ascertain if the 70 °C melting point is accurate.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A pure compound typically has a sharp melting range of 0.5-1.0 °C.

Protocol for Boiling Point Determination (for High-Boiling Liquids)

Due to its high boiling point, determination at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the recommended method.

-

Apparatus Setup: A vacuum distillation apparatus is assembled using thick-walled glassware to withstand the reduced pressure. All joints must be properly greased. A Claisen adapter is recommended to prevent bumping. The apparatus includes a distillation flask with a stir bar, a condenser, a vacuum adapter, and a receiving flask. The system is connected to a vacuum trap and a vacuum pump.

-

Procedure:

-

The liquid sample is placed in the distillation flask (no more than two-thirds full).

-

The system is sealed, and the vacuum is applied gradually to remove any volatile impurities without vigorous boiling.

-

Once a stable, low pressure is achieved, the distillation flask is heated using an oil bath or heating mantle.

-

The temperature of the vapor is monitored with a thermometer placed at the vapor outlet to the condenser.

-

The temperature range over which the liquid distills and the corresponding pressure are recorded. This is the boiling point at that reduced pressure.

-

Protocol for Qualitative Solubility Determination

This protocol determines the solubility of this compound in various common laboratory solvents.

-

Preparation: A series of clean, dry test tubes are labeled for each solvent to be tested (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO).

-

Procedure:

-

Add approximately 1 mL of the solvent to its respective test tube.

-

Add 2-3 drops of this compound to the test tube.

-

Vortex or shake the tube vigorously for 10-20 seconds.

-

Allow the mixture to stand and observe.

-

-

Interpretation:

-

Soluble/Miscible: A single, clear, homogeneous phase is observed.

-

Partially Soluble/Partially Miscible: The solution appears cloudy or forms a single phase that later separates.

-

Insoluble/Immiscible: Two distinct layers are formed, or the solute does not dissolve.

-

Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis. It can be prepared via the Michael addition of benzylamine to acrylonitrile.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Relevance and Signaling Pathways

Disclaimer: The following discussion is based on the general properties of related chemical moieties. As of the latest literature search, no specific biological activities or signaling pathway interactions have been documented for this compound itself.

While specific data is lacking, the structural components of this compound are found in many pharmacologically active molecules. The nitrile group is a key functional group in over 30 FDA-approved drugs and is known to enhance binding affinity to targets and improve pharmacokinetic profiles.[4] Aminonitriles, as a class, have been investigated for their potential as enzyme inhibitors, with some showing antimicrobial and antitumor activity.[5][6][7]

Hypothetical Signaling Pathway: Enzyme Inhibition

To illustrate a potential mechanism of action for a compound of this class, the following diagram shows a generalized enzyme inhibition pathway. An aminonitrile compound could potentially act as an inhibitor of a key enzyme (e.g., a protease or kinase) in a disease-related signaling cascade.

Caption: Generalized enzyme inhibition pathway (Hypothetical).

References

- 1. guidechem.com [guidechem.com]

- 2. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 3. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Benzylamino)propanenitrile (CAS: 706-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzylamino)propanenitrile, a versatile intermediate compound with applications in organic synthesis and potential pharmacological relevance. This document details its physicochemical and spectroscopic properties, outlines a detailed experimental protocol for its synthesis, and explores its known applications and safety considerations. While the biological activity of this compound itself is an area requiring further investigation, this guide touches upon the reported activities of its derivatives, suggesting potential avenues for future research. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound is a nitrile derivative featuring a benzyl-substituted amino group.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 706-03-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂ | [2] |

| Molecular Weight | 160.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.024 g/mL at 25 °C | [2] |

| Boiling Point | 301.4 °C at 760 mmHg | N/A |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index (n20/D) | 1.5308 | [2] |

| Solubility | Soluble in DMSO | [5] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the aromatic, benzylic, and aliphatic protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.77 | s | 2H | Benzylic protons (-CH₂-Ph) |

| 2.83 | t | 2H | Methylene protons (-NH-CH₂-) |

| 2.42 | t | 2H | Methylene protons (-CH₂-CN) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 139.6 | Quaternary aromatic carbon |

| 128.5 | Aromatic CH |

| 128.1 | Aromatic CH |

| 127.1 | Aromatic CH |

| 119.5 | Nitrile carbon (-CN) |

| 53.7 | Benzylic carbon (-CH₂-Ph) |

| 46.5 | Methylene carbon (-NH-CH₂-) |

| 17.5 | Methylene carbon (-CH₂-CN) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (secondary amine) |

| 3030-3080 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| ~2245 | Strong, Sharp | C≡N stretch (nitrile) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

Synthesis of this compound

This compound is commonly synthesized via a Michael addition reaction between benzylamine and acrylonitrile.[6] This aza-Michael addition is an efficient method for the formation of the carbon-nitrogen bond.[6]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Benzylamine

-

Acrylonitrile

-

Methanol (or other suitable solvent)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, optional)[7]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in methanol.

-

To this solution, add acrylonitrile (1.0-1.2 equivalents).

-

If a catalyst is used, add a catalytic amount of DBU (e.g., 0.2 equivalents).[7]

-

The reaction mixture can be stirred at room temperature or gently heated to accelerate the reaction. Microwave irradiation has also been reported to significantly reduce reaction times.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activity and Applications

While this compound is primarily utilized as a versatile building block in organic synthesis, there is limited but emerging information on its potential biological activities.

It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.[1] Notably, it has been used as a starting reagent in the synthesis of key chiral building blocks for biologically active compounds.[2][5]

Preliminary data has suggested potential cytotoxic effects against certain cancer cell lines and possible neuropharmacological activity, potentially through modulation of neurotransmitter systems such as GABA receptors.[1] However, these preliminary findings require substantial further investigation to be confirmed.

Derivatives of this compound have been investigated for their antibacterial properties, with some showing good activity against Gram-positive bacteria.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[10]

Hazard Statements: H302, H312, H315, H319, H332, H335[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its synthesis via the Michael addition of benzylamine to acrylonitrile is a straightforward and efficient process. While its primary role to date has been in the synthesis of more complex molecules, preliminary indications of its own potential biological activity suggest that further investigation into its pharmacological properties is warranted. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their research endeavors.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's synthesis to its potential applications.

References

- 1. 3-[Benzyl(2-cyanoethyl)amino]propanenitrile | 16728-92-0 | Benchchem [benchchem.com]

- 2. 3-(Benzylamino)propionitrile 97 706-03-6 [sigmaaldrich.com]

- 3. 3-(Benzylamino)propionitrile, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. CAS 692-98-8: 3-(propan-2-ylamino)propanenitrile [cymitquimica.com]

- 5. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-benzyl-beta-alanine Nitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-beta-alanine nitrile, scientifically known as 3-(benzylamino)propanenitrile. It covers the compound's chemical identity, physical properties, synthesis methodologies, and known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its potential applications. While extensive data exists for its parent compound, β-aminopropionitrile (BAPN), this guide also explores the potential implications of N-benzylation on its biological profile, highlighting areas for future research.

Chemical Identity and Synonyms

The compound referred to as N-benzyl-beta-alanine nitrile is most accurately identified by its IUPAC name, This compound . It is a derivative of β-alanine where the amino group is substituted with a benzyl group and the carboxylic acid is replaced by a nitrile functionality.

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 706-03-6 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Synonyms | N-Benzyl-β-alaninenitrile, 3-(N-benzylamino)propionitrile, N-(2-Cyanoethyl)benzylamine, Propanenitrile, 3-[(phenylmethyl)amino]- |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | 1.024 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.531 |

| Boiling Point | 168-170 °C at 11 mmHg |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |

Synthesis of this compound)

The synthesis of this compound can be achieved through several routes, primarily involving the cyanoethylation of benzylamine or the N-alkylation of β-aminopropionitrile. Below are detailed experimental protocols for two common methods.

Method 1: Cyanoethylation of Benzylamine with Acrylonitrile

This is one of the most direct methods for the preparation of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature below 40°C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly heated (e.g., to 50°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted starting materials and byproducts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis of this compound via Cyanoethylation.

Method 2: N-Alkylation of β-Aminopropionitrile with Benzyl Halide

This method involves the reaction of β-aminopropionitrile with a benzyl halide in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of β-aminopropionitrile (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

-

Addition of Benzyl Halide: Benzyl bromide or benzyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-60°C for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to afford this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the biological profile of its parent compound, β-aminopropionitrile (BAPN) , is well-documented and provides a basis for predicting the potential activities of its N-benzylated derivative.

Known Biological Activity of β-Aminopropionitrile (BAPN)

BAPN is a well-known lathyrogen, a substance that causes lathyrism, a condition characterized by skeletal deformities and blood vessel abnormalities. The primary mechanism of action of BAPN is the irreversible inhibition of lysyl oxidase (LOX) .[1]

-

Lysyl Oxidase Inhibition: LOX is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin, essential components of connective tissues. By inhibiting LOX, BAPN disrupts the formation of stable connective tissues, leading to the observed pathological effects.[2]

-

Neurological Effects: BAPN has also been reported to exhibit neurotoxic effects. Studies have shown that it can induce neuronal degeneration in a dose-dependent manner.[3] An inhibitory dose (ID50) of 10⁻⁵ M was observed in cultured neurons, leading to a loss of synapses and thinning of neuronal prolongations.[3]

Potential Biological Activity of this compound

The introduction of a benzyl group to the amino function of BAPN can significantly alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity.

-

Modulated LOX Inhibition: The bulky benzyl group might affect the binding affinity of the molecule to the active site of lysyl oxidase. Further studies are required to determine if this compound retains the LOX inhibitory activity of BAPN and to what extent.

-

Potential for Novel Pharmacological Activities: The benzylated derivative could exhibit novel biological activities not seen with the parent compound. The presence of the aromatic ring could facilitate interactions with other biological targets. For instance, many nitrile-containing compounds are known to act as enzyme inhibitors or receptor ligands in various signaling pathways.

-

Cytotoxicity: While not extensively studied for this compound, related nitrile-containing compounds have been investigated for their anticancer properties. The nitrile group can act as a pharmacophore in various bioactive molecules.

Known mechanism of action of the parent compound, β-aminopropionitrile (BAPN).

Future Research Directions

The lack of comprehensive biological data for this compound presents several opportunities for future research:

-

In-depth Biological Screening: A thorough evaluation of its activity against a panel of biological targets, including lysyl oxidase and other enzymes, is warranted.

-

Cytotoxicity and Anticancer Potential: Investigation of its cytotoxic effects on various cancer cell lines could reveal potential therapeutic applications.

-

Neuropharmacological Studies: Given the neurotoxicity of BAPN, it is crucial to assess the neurological effects of the N-benzylated derivative.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of N-substituted β-aminopropionitriles could provide valuable insights into the structural requirements for specific biological activities.

Conclusion

N-benzyl-beta-alanine nitrile, or this compound, is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While its pharmacological profile is largely unexplored, the well-documented activities of its parent compound, β-aminopropionitrile, provide a strong rationale for further investigation. This technical guide consolidates the currently available information on its synthesis and properties and highlights the significant potential for future research to uncover its therapeutic or toxicological relevance. The detailed protocols and compiled data herein are intended to facilitate and encourage such future explorations by the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]

- 3. In vitro neuronal changes induced by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Cyanoethylation: Early Studies and Discovery of 3-(Benzylamino)propanenitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanenitrile, a versatile intermediate in organic synthesis, emerged from the broader exploration of cyanoethylation reactions in the mid-20th century. This technical guide delves into the foundational studies of this compound, providing a detailed look at its initial synthesis, characterization, and the chemical principles that governed its discovery. The development of cyanoethylation, a powerful tool for the formation of carbon-nitrogen bonds, paved the way for the synthesis of a vast array of β-aminopropionitriles, with this compound being a key exemplar. This document serves as a comprehensive resource, detailing the early experimental protocols and physicochemical data that established its place in the chemical literature.

Physicochemical Properties

The initial characterization of this compound established its fundamental physical and chemical properties. These early data were crucial for its identification, purification, and subsequent use in further chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol [1][2] |

| CAS Number | 706-03-6[1][2] |

| Appearance | Clear colorless liquid |

| Boiling Point | 276.13°C (rough estimate)[2] |

| Density | 1.024 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.5308[2] |

| Solubility | Soluble in DMSO[2] |

Early Synthesis and Discovery: The Cyanoethylation of Benzylamine

The discovery of this compound is intrinsically linked to the development of the cyanoethylation reaction, a process that involves the addition of a compound with a labile hydrogen to acrylonitrile.[3][4] This reaction, extensively studied by pioneers such as Herman L. Bruson in the 1940s, provided a straightforward and efficient method for the synthesis of β-substituted propionitriles.[5] The synthesis of this compound is a classic example of the N-cyanoethylation of a primary amine, benzylamine.

The reaction proceeds via a Michael-type addition of the amine to the electron-deficient double bond of acrylonitrile.[4] Early studies demonstrated that primary and secondary aliphatic amines readily react with acrylonitrile, often without the need for a catalyst, to produce high yields of the corresponding aminopropionitriles.[6]

Experimental Protocol: A Representative Early Synthesis

The following protocol is a detailed representation of the methods likely employed in the early synthesis of this compound, based on the established principles of cyanoethylation of amines from that era.

Objective: To synthesize this compound via the cyanoethylation of benzylamine.

Materials:

-

Benzylamine

-

Acrylonitrile

-

Ethanol (or other suitable solvent)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of benzylamine in ethanol is prepared.

-

The flask is cooled in an ice bath to moderate the exothermic reaction.

-

Acrylonitrile is added dropwise to the stirred solution of benzylamine over a period of 30-60 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete reaction.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water to remove any unreacted starting materials and water-soluble byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Reaction Mechanism and Synthesis Workflow

The synthesis of this compound follows a well-defined reaction pathway. The diagrams below, generated using the DOT language, illustrate the logical flow of the synthesis and the underlying reaction mechanism.

Caption: Synthetic workflow for this compound.

References

- 1. N-Benzyl-beta-alanine | C10H13NO2 | CID 225173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US2579580A - Cyanoethylation - Google Patents [patents.google.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 3-(Benzylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-(Benzylamino)propanenitrile (CAS No. 706-03-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 706-03-6[1] |

| Molecular Formula | C₁₀H₁₂N₂[2][3] |

| Molecular Weight | 160.22 g/mol [2][3] |

| Synonyms | 3-(Benzylamino)propionitrile, N-Benzyl-β-alaninenitrile, Propanenitrile, 3-[(phenylmethyl)amino]-[1][2] |

Hazard Identification and Classification

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[2] |

| Acute Toxicity, Dermal | Category 4[2] |

| Acute Toxicity, Inhalation | Category 4[2] |

| Skin Irritation | Category 2[2] |

| Eye Irritation | Category 2 |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is available in the safety data sheets.[1][4] Key recommendations include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation.[1][4]

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Colorless[1] |

| Odor | Odorless[1] |

| Boiling Point | 301.4°C at 760 mmHg[3] |

| Melting Point | 70 °C[3] |

| Flash Point | > 110 °C (> 230 °F)[1] |

| Density | 1.024 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.5308[5] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, the available data indicates that it is harmful through ingestion, skin contact, and inhalation.[6] Inhalation of vapors may cause irritation and inflammation of the respiratory tract.[6]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.[1][6] |

Fire and Explosion Hazard Data

| Parameter | Information |

| Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] |

| Specific Hazards | During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[1] |

| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6] |

Handling, Storage, and Disposal

Handling:

-

Ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with skin, eyes, and clothing.[7]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of chemical substances are generally standardized and follow guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency). For a substance like this compound, relevant toxicological studies would include:

-

Acute Oral, Dermal, and Inhalation Toxicity (e.g., OECD Test Guidelines 420, 402, 403): These studies would involve administering the substance to laboratory animals (typically rats or mice) via the respective routes of exposure to determine the dose or concentration that causes mortality (LD50/LC50) and other toxic effects.

-

Skin and Eye Irritation/Corrosion (e.g., OECD Test Guidelines 404, 405): These tests involve applying the substance to the skin or eyes of laboratory animals (typically rabbits) to assess the potential for irritation or corrosion.

-

Specific Target Organ Toxicity - Single Exposure (e.g., OECD Test Guideline 407): This involves repeated administration of the substance to animals over a short period to evaluate its potential to cause toxicity in specific organs.

The specific methodologies for these tests are extensive and can be found in the official guidelines provided by the respective regulatory bodies.

Visualizations

Caption: Logical workflow for chemical hazard identification and risk assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. 3-(Benzylamino)propionitrile | C10H12N2 | CID 69719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-(Benzylamino)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(Benzylamino)propanenitrile, a versatile intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting key analytical data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | C₆H ₅- |

| 3.78 | s | 2H | -CH ₂-Ph |

| 2.85 | t | 2H | -NH-CH ₂- |

| 2.50 | t | 2H | -CH ₂-CN |

| 1.90 (approx.) | br s | 1H | -NH - |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Quaternary aromatic C |

| 128.6 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.3 | Aromatic CH |

| 119.0 | -C N |

| 53.8 | -C H₂-Ph |

| 46.2 | -NH-C H₂- |

| 17.5 | -C H₂-CN |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 (broad) | N-H stretch |

| 3080-3030 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 2245 | C≡N stretch (nitrile) |

| 1600, 1495, 1450 | Aromatic C=C bending |

| ~1120 | C-N stretch |

| 740, 700 | Aromatic C-H out-of-plane bend |

Technique: Liquid Film

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160.10 | ~40 | [M]⁺ (Molecular Ion) |

| 118.08 | ~10 | [M - CH₂CN]⁺ |

| 91.05 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65.04 | ~15 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A general and efficient method for the synthesis of this compound is the Michael addition of benzylamine to acrylonitrile.

Materials:

-

Benzylamine

-

Acrylonitrile

-

Methanol (or other suitable solvent)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a well-ventilated fume hood, a solution of benzylamine in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Acrylonitrile is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum is obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their relative abundance.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Experimental Workflow for Synthesis and Analysis.

Caption: Relationship between Spectroscopic Data and Structure.

Solubility Profile of 3-(Benzylamino)propanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Benzylamino)propanenitrile, a versatile intermediate in organic synthesis. Due to a lack of extensive published quantitative data, this guide synthesizes available qualitative information, predicted solubility trends based on molecular structure, and general experimental protocols for solubility determination. This document aims to be a valuable resource for laboratory work and process development involving this compound.

Introduction to this compound

This compound (CAS No. 706-03-6) is a chemical intermediate with the molecular formula C₁₀H₁₂N₂.[1][2] It possesses a benzylamine moiety and a nitrile group, which dictate its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Qualitative and Predicted Solubility of this compound

Known Solubility:

-

Dimethyl Sulfoxide (DMSO): this compound is reported to be soluble in DMSO.[1]

Predicted Solubility:

The molecule contains both a polar nitrile group and a secondary amine, as well as a nonpolar benzyl group. This amphiphilic nature suggests its solubility will be significant in a range of polar and nonpolar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | The high polarity of DMF should effectively solvate the polar nitrile and amine groups. |

| Acetonitrile | Soluble | The polarity of acetonitrile is well-suited to dissolve molecules with a nitrile group. | |

| Acetone | Soluble | The polar carbonyl group can interact favorably with the polar functional groups of the solute. | |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | The polarity of DCM is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. |

| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is optimal for this type of solute. | |

| Ester | Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the nonpolar part. |

| Polar Protic | Methanol | Sparingly Soluble | The polar hydroxyl group can form hydrogen bonds with the amine and nitrile groups, but the nonpolar benzyl group may limit solubility. |

| Ethanol | Sparingly Soluble | Similar to methanol, but the slightly lower polarity of ethanol may slightly improve solubility compared to methanol. | |

| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the nonpolar benzyl group. |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will primarily interact with the nonpolar benzyl group but may not effectively solvate the polar nitrile and amine groups. |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following provides a general methodology for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethyl acetate, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known mass of the selected organic solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to allow undissolved solids to settle.

-

Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to remove any undissolved solid.

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

-

Calculate the mass of the dissolved this compound.

-

Express the solubility as g/100 g of solvent or in other desired units.

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is suitable for compounds that can be accurately quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid)

-

Selected organic solvents

-

HPLC system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

-

Prepare saturated solutions by adding an excess of this compound to vials containing a known volume of the solvent.

-

Equilibrate the vials at a constant temperature with agitation for 24-48 hours.

-

Filter the saturated solutions using a syringe filter.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted solution into the HPLC and determine the concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution to determine the solubility.

Synthetic Pathways and Experimental Workflows

This compound is a key starting material in various synthetic procedures. The following diagrams illustrate its role in two significant reaction types.

Caption: Synthesis of a key chiral building block.

The above diagram illustrates the synthetic pathway to (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a crucial chiral building block for various biologically active compounds, starting from this compound and (R)-styrene oxide.[3]

Caption: Aza-Michael reaction workflow.

This diagram shows the general workflow for an aza-Michael addition reaction, a common transformation for this compound. In this reaction, the secondary amine acts as a nucleophile, attacking an electron-deficient alkene to form a new carbon-nitrogen bond.[1][4]

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its likely solubility characteristics in common organic solvents. The provided experimental protocols offer a clear path for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the visualization of its synthetic applications underscores its importance as a versatile chemical intermediate. It is recommended that laboratory-specific solubility tests be conducted to inform process development and optimization.

References

Technical Guide: Physicochemical Properties of 3-(Benzylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 3-(Benzylamino)propanenitrile (CAS No. 706-03-6), a versatile intermediate compound. The document outlines its key physical properties and provides standardized experimental protocols for their determination, ensuring data accuracy and reproducibility in a research and development setting.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The data for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 70 °C | Not specified |

| Boiling Point | 301.4 °C | at 760 mmHg[1] |

| Boiling Point (estimate) | 276.13 °C | Rough estimate[2] |

Note: Discrepancies in boiling point values can arise from different experimental conditions or the use of estimation methods.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula or packing tool

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination (Distillation Method)

The distillation method is a standard procedure for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer (calibrated) with adapter

-

Boiling chips

-

Clamps and stands

Procedure:

-

Apparatus Assembly: A distillation apparatus is assembled. The distillation flask is filled to approximately one-third of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.

-

Thermometer Placement: The thermometer is placed in the neck of the distillation flask using an adapter. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Boiling Point Reading: The temperature is recorded when it becomes constant. This constant temperature, at which the liquid and vapor are in equilibrium, is the boiling point. It is important to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Experimental Workflow Visualization

The logical flow of determining the key physical properties of a chemical compound like this compound can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Benzylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(benzylamino)propanenitrile, a versatile building block in organic synthesis, particularly relevant in the development of pharmaceutical compounds.[1] The primary method described is the aza-Michael addition of benzylamine to acrylonitrile. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to ensure reproducibility and aid in laboratory execution.

Introduction

This compound is a valuable intermediate used in the synthesis of various biologically active molecules and chiral building blocks.[1] Its structure incorporates a secondary amine and a nitrile functional group, making it a versatile precursor for further chemical modifications. The synthesis described herein is a straightforward and efficient method for producing this compound in high yield.

Reaction Scheme

The synthesis proceeds via a nucleophilic conjugate addition, specifically an aza-Michael reaction, where the lone pair of electrons on the nitrogen atom of benzylamine attacks the β-carbon of the electron-deficient acrylonitrile.

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Reaction of Benzylamine with Acrylonitrile.

Experimental Workflow

The following diagram outlines the key steps involved in the synthesis and purification of this compound.

Caption: Experimental Workflow for Synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-(phenylamino)propanenitrile and is applicable for the synthesis of the title compound.[2]

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Acrylonitrile (CH₂=CHCN)

-

Methanol (CH₃OH)

-

Yttrium (III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O) (optional catalyst)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh) for column chromatography

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

To a solution of benzylamine (1.0 equivalent) in methanol, add acrylonitrile (2.0 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

-

If a catalyst is used, add 10 mol% of Yttrium Nitrate to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Upon completion of the reaction, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to obtain the pure this compound.

Data Summary

The following table summarizes the quantitative data from various reported syntheses of 3-(amino)propanenitrile derivatives, providing a reference for expected outcomes.

| Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Reference |

| Aniline, Acrylonitrile | Yttrium Nitrate | Methanol | 72 h | Room Temperature | 85% | [2] |

| Benzylamine, 3-Bromopropionitrile | Sodium Hydride | N,N-Dimethylformamide | 16.5 h | 0 - 25 °C | - | [3] |

| Benzyl-methyl-amine, Acrylonitrile | - | - | - | - | 97% | [4] |

| Ammonia, Acrylonitrile | - | Aqueous Ammonia | Overnight | Room Temperature | High | [5] |

Note: The table includes data for analogous reactions to provide a comparative context.

Physical and Chemical Properties

-

Molecular Formula: C₁₀H₁₂N₂[1]

-

Molecular Weight: 160.22 g/mol [1]

-

Appearance: Clear colorless liquid[1]

-

Density: 1.024 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.5308[1]

-

Boiling Point: ~276 °C (estimated)[1]

Safety Information

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Acrylonitrile is a poisonous compound and should be handled in a fume hood.[5]

Conclusion

The synthesis of this compound from benzylamine and acrylonitrile is a robust and high-yielding reaction. The provided protocol, based on established literature procedures, offers a reliable method for obtaining this important synthetic intermediate. Researchers should adhere to the safety precautions outlined due to the nature of the reagents involved. The versatility of this compound ensures its continued importance in the fields of medicinal chemistry and drug development.

References

- 1. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-(Benzylamino)propionitrile, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Application Notes and Protocols: 3-(Benzylamino)propanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanenitrile is a versatile bifunctional molecule that serves as a valuable precursor in a variety of organic syntheses. Its structure, incorporating a secondary amine and a nitrile group, allows for a range of chemical transformations, making it an important building block for the synthesis of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates, including pyrrolidines, pyrazoles, β-amino acids, and diamines.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 706-03-6 |

| Appearance | Clear colorless liquid |

| Boiling Point | 276.13 °C (estimated) |

| Density | 1.024 g/mL at 25 °C |

Applications in Organic Synthesis

This compound is a key starting material for the synthesis of various nitrogen-containing compounds, which are often important intermediates in drug discovery and development.

Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid

A key application of this compound is in the synthesis of chiral pyrrolidine derivatives, which are important building blocks for various biologically active compounds.

Experimental Protocol: